molecular formula C20H30N2O7S2 B2669186 (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) CAS No. 372482-03-6

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid)

Cat. No. B2669186
CAS RN: 372482-03-6
M. Wt: 474.59
InChI Key: VEQQQNPPUYRFIL-MQMRWXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) is a useful research compound. Its molecular formula is C20H30N2O7S2 and its molecular weight is 474.59. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Safety and Degradation

  • Environmental Safety of Surfactants : Studies have focused on the environmental properties, fate, and toxicity of major surfactant classes, including sulfonates like bis(4-methylbenzene-1-sulfonic acid). Surfactants and their degradation products, such as sulfonates, are scrutinized for their aquatic and sediment toxicity, demonstrating that with proper management, these substances do not pose a significant risk to the environment (Cowan-Ellsberry et al., 2014).

  • Degradation of Polyfluoroalkyl Chemicals : Research on the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to perfluoroalkyl sulfonic acids, has revealed pathways and intermediates leading to environmentally persistent perfluoroalkyl acids. These studies highlight the importance of understanding the degradation mechanisms to assess the environmental fate of such compounds (Liu & Mejia Avendaño, 2013).

Removal Techniques for Pollutants

  • Adsorption Behavior of Perfluorinated Compounds : Research on the adsorption mechanisms of perfluorinated compounds on various adsorbents has provided insight into effective removal strategies from water or wastewater. This includes understanding the roles of electrostatic interaction, hydrophobic interaction, and hydrogen bonding in the adsorption process, relevant to the removal of sulfonic acid-based pollutants (Du et al., 2014).

  • Redox Mediators in Organic Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation and transformation of recalcitrant compounds, a technique that could potentially apply to the breakdown of complex organic pollutants related to the compounds (Husain & Husain, 2007).

properties

IUPAC Name

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H14N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-7-5-3-8-4-6(5)9-2/h2*2-5H,1H3,(H,8,9,10);5-8H,3-4H2,1-2H3/t;;5-,6-/m..0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQQQNPPUYRFIL-MQMRWXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CNC1CNCC1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H]1CNC[C@@H]1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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